CB1 Receptor Allosteric Modulator Potency: 2-Pyrrolyl vs. 5-Pyrrolidinylpyridinyl Comparator
In a direct head-to-head comparison within the same diarylurea scaffold series, the 2-pyrrolyl analogue (compound 13), which incorporates the 2-(1H-pyrrol-3-yl)pyridine structural motif, demonstrated greater potency than the reference compound PSNCBAM-1 (containing a saturated 5-pyrrolidinylpyridinyl group) in the [³⁵S]GTP-γ-S functional binding assay. The 2-pyrrolyl analogue also significantly enhanced the maximum binding level (Bₘₐₓ) in [³H]CP55,940 saturation binding studies, indicating increased CB1 receptor affinity and/or cooperativity compared to the pyrrolidinyl-containing reference [1].
| Evidence Dimension | CB1 receptor allosteric modulator functional potency |
|---|---|
| Target Compound Data | 2-Pyrrolyl analogue 13: Greater potency than PSNCBAM-1 in [³⁵S]GTP-γ-S binding assay; significantly enhanced [³H]CP55,940 Bₘₐₓ without altering Kd |
| Comparator Or Baseline | PSNCBAM-1 (reference NAM containing 5-pyrrolidinylpyridinyl group) |
| Quantified Difference | Potency greater than PSNCBAM-1; Bₘₐₓ increase relative to baseline |
| Conditions | [³⁵S]GTP-γ-S binding assay in membranes expressing CB1 receptor; [³H]CP55,940 saturation binding studies |
Why This Matters
This direct comparative data establishes that the aromatic 3-pyrrolyl substitution confers superior CB1 receptor allosteric modulation relative to the saturated pyrrolidinyl comparator, a critical consideration for medicinal chemistry programs targeting CB1 PAM-NAM pharmacology.
- [1] Nguyen, T.; Gamage, T. F.; Decker, A. M.; et al. Diarylureas containing 5-membered heterocycles as CB1 receptor allosteric modulators: Design, synthesis, and pharmacological evaluation. ACS Chem. Neurosci. 2019, 10 (1), 518–527. View Source
